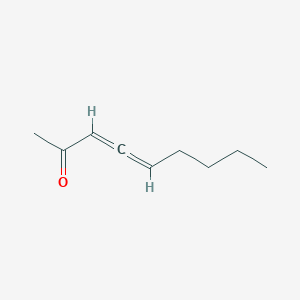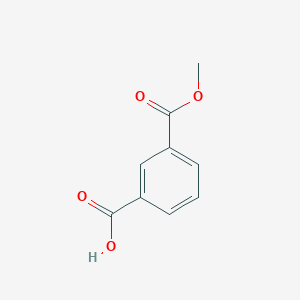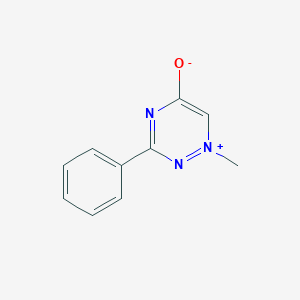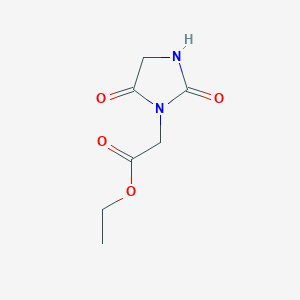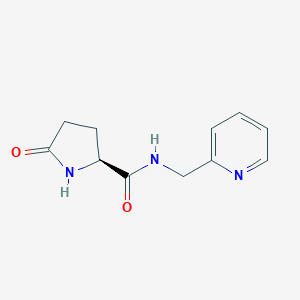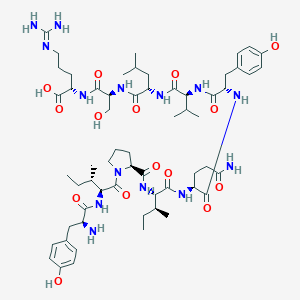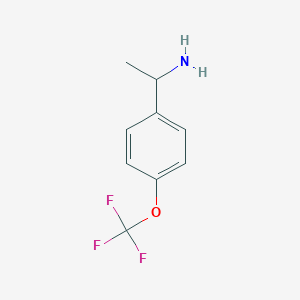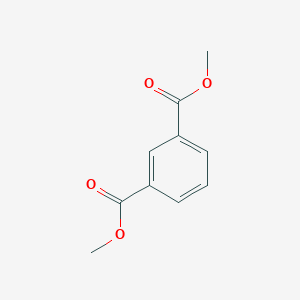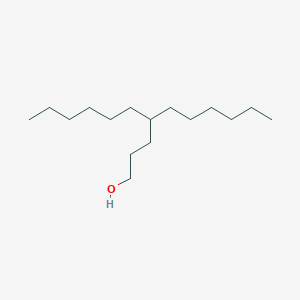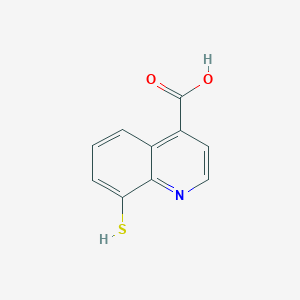
8-Sulfanylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Sulfanylquinoline-4-carboxylic acid (SQCA) is a heterocyclic organic compound that belongs to the quinoline family. It is a yellow solid that is soluble in water and organic solvents. SQCA has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry.
Mécanisme D'action
The mechanism of action of 8-Sulfanylquinoline-4-carboxylic acid is not fully understood. However, it has been suggested that 8-Sulfanylquinoline-4-carboxylic acid may exert its biological activities by interacting with various molecular targets, such as enzymes, receptors, and ion channels. For example, 8-Sulfanylquinoline-4-carboxylic acid has been reported to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. 8-Sulfanylquinoline-4-carboxylic acid has also been shown to bind to the estrogen receptor and to inhibit its activity. Furthermore, 8-Sulfanylquinoline-4-carboxylic acid has been reported to activate the transient receptor potential cation channel subfamily V member 1, a cation channel that is involved in pain sensation and inflammation.
Effets Biochimiques Et Physiologiques
8-Sulfanylquinoline-4-carboxylic acid has been shown to have various biochemical and physiological effects. For example, 8-Sulfanylquinoline-4-carboxylic acid has been reported to induce the production of reactive oxygen species and to inhibit the activity of antioxidant enzymes. 8-Sulfanylquinoline-4-carboxylic acid has also been shown to induce the expression of heat shock proteins, which are involved in cellular stress response. In addition, 8-Sulfanylquinoline-4-carboxylic acid has been reported to modulate the activity of various signaling pathways, such as the mitogen-activated protein kinase pathway and the nuclear factor-kappa B pathway.
Avantages Et Limitations Des Expériences En Laboratoire
8-Sulfanylquinoline-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. Moreover, 8-Sulfanylquinoline-4-carboxylic acid has a broad spectrum of biological activities, which makes it a versatile tool for studying various biological processes. However, there are also some limitations to using 8-Sulfanylquinoline-4-carboxylic acid in lab experiments. For example, 8-Sulfanylquinoline-4-carboxylic acid has low solubility in water, which may limit its bioavailability. In addition, 8-Sulfanylquinoline-4-carboxylic acid may exhibit cytotoxicity at high concentrations, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 8-Sulfanylquinoline-4-carboxylic acid. One direction is to investigate the structure-activity relationship of 8-Sulfanylquinoline-4-carboxylic acid and to identify the key structural features that are responsible for its biological activities. Another direction is to explore the potential applications of 8-Sulfanylquinoline-4-carboxylic acid in materials science, such as in the synthesis of metal-organic frameworks and luminescent materials. Furthermore, the development of 8-Sulfanylquinoline-4-carboxylic acid derivatives with improved solubility and bioavailability may enhance its potential as a therapeutic agent. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 8-Sulfanylquinoline-4-carboxylic acid may provide valuable insights into its therapeutic potential.
Méthodes De Synthèse
8-Sulfanylquinoline-4-carboxylic acid can be synthesized by various methods, including the reaction between 8-hydroxyquinoline and thiourea in the presence of a catalyst, the reaction between 8-chloroquinoline and thiourea, and the reaction between 8-aminoquinoline and carbon disulfide. The yield and purity of 8-Sulfanylquinoline-4-carboxylic acid can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
8-Sulfanylquinoline-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. 8-Sulfanylquinoline-4-carboxylic acid has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 8-Sulfanylquinoline-4-carboxylic acid has also been reported to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus. In addition, 8-Sulfanylquinoline-4-carboxylic acid has been shown to induce apoptosis in cancer cells and to inhibit the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
121689-24-5 |
|---|---|
Nom du produit |
8-Sulfanylquinoline-4-carboxylic acid |
Formule moléculaire |
C10H7NO2S |
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
8-sulfanylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-4-5-11-9-6(7)2-1-3-8(9)14/h1-5,14H,(H,12,13) |
Clé InChI |
ZQNSYLKFHZTSKZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C(=C1)S)C(=O)O |
SMILES canonique |
C1=CC2=C(C=CN=C2C(=C1)S)C(=O)O |
Synonymes |
4-Quinolinecarboxylicacid,8-mercapto-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)
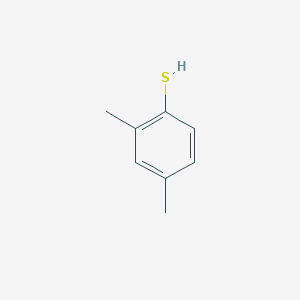

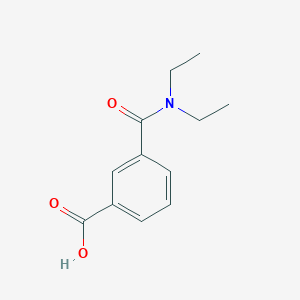
![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)
